molecular formula C7H13ClFN B6191794 1-fluoro-6-azaspiro[2.5]octane hydrochloride CAS No. 2648948-00-7

1-fluoro-6-azaspiro[2.5]octane hydrochloride

Cat. No. B6191794
CAS RN: 2648948-00-7
M. Wt: 165.6
InChI Key:
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Description

1-Fluoro-6-azaspiro[2.5]octane hydrochloride (FAZH), also known as 1-fluoro-6-azaspiro[2.5]octane-2-carboxylic acid hydrochloride, is a synthetic compound used in a variety of scientific research applications. This compound has been used in laboratory experiments for over a decade, and its unique properties have made it a valuable tool for scientists in a number of fields.

Scientific Research Applications

FAZH has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and biochemistry. In drug discovery, FAZH is used to study the effects of various compounds on biological systems, such as the nervous system, cardiovascular system, and immune system. In organic synthesis, FAZH is used to synthesize a variety of compounds, such as peptides and small molecules. In biochemistry, FAZH is used to study the structure and function of proteins and enzymes.

Mechanism of Action

FAZH is believed to act as a potentiator of the NMDA receptor, a type of glutamate receptor found in the brain. Glutamate is an excitatory neurotransmitter and is involved in a variety of cognitive processes, including learning and memory. By potentiating the NMDA receptor, FAZH increases the activity of glutamate and thus enhances the function of the NMDA receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of FAZH are not yet fully understood. However, studies have shown that FAZH can act as a neuroprotective agent, reducing the damage caused by oxidative stress and neuroinflammation. Additionally, FAZH has been shown to increase synaptic plasticity, which is the ability of neurons to form new connections and change their structure and function.

Advantages and Limitations for Lab Experiments

The primary advantage of using FAZH in laboratory experiments is its ability to potentiate the NMDA receptor. This allows scientists to study the effects of various compounds on the NMDA receptor, which is important for understanding the mechanisms of various diseases. Additionally, FAZH is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using FAZH in laboratory experiments. For example, it is not yet fully understood how FAZH affects other biological systems, such as the cardiovascular system or immune system. Additionally, the long-term effects of FAZH are not yet known, so caution should be used when using FAZH in laboratory experiments.

Future Directions

There are a number of potential future directions for the use of FAZH in scientific research. One potential direction is to study the effects of FAZH on other biological systems, such as the cardiovascular system and immune system. Additionally, further research could be done to better understand the long-term effects of FAZH. Another potential direction is to use FAZH in drug discovery, as it has been shown to be a potentiator of the NMDA receptor. Finally, further research could be done to explore the potential therapeutic applications of FAZH, such as its use as a neuroprotective agent or to enhance synaptic plasticity.

Synthesis Methods

FAZH is synthesized via a two-step process. The first step involves the reaction of 1-fluoro-6-azaspiro[2.5]octane hydrochloridezaspiro[2.5]octane-2-carboxylic acid with hydrochloric acid, producing the desired FAZH. The second step involves the purification of the FAZH, which is done by recrystallization from ethanol. The purity of the FAZH is then determined by HPLC and NMR analysis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-fluoro-6-azaspiro[2.5]octane hydrochloride involves the reaction of 1,6-diazabicyclo[4.4.0]dec-5-ene (DBD) with hydrogen fluoride (HF) to form 1-fluoro-6-azaspiro[2.5]octane, which is then reacted with hydrochloric acid (HCl) to form the hydrochloride salt.", "Starting Materials": [ "1,6-diazabicyclo[4.4.0]dec-5-ene (DBD)", "Hydrogen fluoride (HF)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: DBD is dissolved in HF and the mixture is heated to 60-70°C for 24 hours.", "Step 2: The reaction mixture is cooled and the excess HF is removed under reduced pressure.", "Step 3: The resulting crude product is dissolved in water and the pH is adjusted to 7-8 with sodium hydroxide (NaOH).", "Step 4: The aqueous solution is extracted with dichloromethane (CH2Cl2) and the organic layer is dried over magnesium sulfate (MgSO4).", "Step 5: The solvent is removed under reduced pressure to yield 1-fluoro-6-azaspiro[2.5]octane as a colorless liquid.", "Step 6: 1-fluoro-6-azaspiro[2.5]octane is dissolved in HCl and the mixture is heated to reflux for 2 hours.", "Step 7: The reaction mixture is cooled and the resulting solid is filtered and washed with water to yield 1-fluoro-6-azaspiro[2.5]octane hydrochloride as a white solid." ] }

CAS RN

2648948-00-7

Molecular Formula

C7H13ClFN

Molecular Weight

165.6

Purity

95

Origin of Product

United States

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